Comparison of Commercial Purity Specifications: 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine vs. Non-Brominated Analog
4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine (CAS 577768-91-3) is commercially available from Leyan (Product No. 1626606) at 98% purity . In comparison, the mono-brominated analog 2-(4-bromophenyl)-1,3-benzoxazol-5-amine (CAS 54995-56-1) is offered by AKSci at 95% purity . For procurement decisions in medicinal chemistry, particularly for structure-activity relationship (SAR) studies or as a building block for further derivatization, the higher starting purity specification of the tris-brominated compound reduces the need for additional purification steps and ensures greater reproducibility in subsequent synthetic transformations.
| Evidence Dimension | Commercial Purity Specification |
|---|---|
| Target Compound Data | 98% (Leyan, Cat. No. 1626606) |
| Comparator Or Baseline | 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine (CAS 54995-56-1): 95% (AKSci, Cat. No. 8939BA) |
| Quantified Difference | +3 percentage points higher purity specification for the target compound |
| Conditions | Vendor-reported purity specifications as listed on commercial product pages |
Why This Matters
Higher initial purity reduces purification burden and improves reproducibility in downstream reactions such as cross-coupling or amide bond formation.
